3'-De(dimethylamino)-3'-oxoazithromycin

Übersicht

Beschreibung

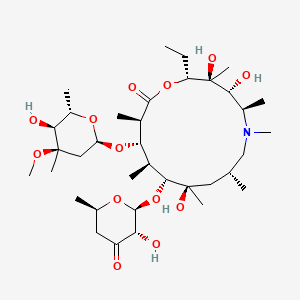

3’-De(dimethylamino)-3’-oxoazithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of the dimethylamino group and the introduction of an oxo group at the 3’ position. Azithromycin and its derivatives are widely used for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-De(dimethylamino)-3’-oxoazithromycin typically involves the modification of azithromycin. The process begins with the selective removal of the dimethylamino group, followed by the introduction of an oxo group at the 3’ position. This can be achieved through a series of chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, and substitution reagents like acyl chlorides.

Industrial Production Methods

Industrial production of 3’-De(dimethylamino)-3’-oxoazithromycin follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3’-De(dimethylamino)-3’-oxoazithromycin undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to oxo groups.

Reduction: Reduction of oxo groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Applications

1. Precursor for Synthesis of Macrolide Derivatives

- 3'-De(dimethylamino)-3'-oxoazithromycin serves as a valuable precursor for synthesizing other macrolide derivatives. Its modified structure allows for the exploration of new compounds with potentially enhanced antibacterial properties, which can be pivotal in drug development.

2. Antibacterial Research

- The compound is extensively studied for its antibacterial properties. Research indicates its efficacy against various bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further investigation in treating infections caused by antibiotic-resistant bacteria.

3. Quality Control in Pharmaceutical Production

- In the pharmaceutical industry, this compound is utilized as a marker compound in the quality control of azithromycin synthesis. Its presence indicates incomplete reactions during production, allowing manufacturers to assess the efficiency and purity of the final product. This application is crucial for ensuring consistent quality and efficacy in antibiotic formulations.

4. Stability Studies

- The compound is also involved in studies examining the degradation pathways of azithromycin under various conditions (e.g., heat, light, acids). Understanding these pathways helps researchers identify degradation products, including this compound, providing insights into the stability and shelf life of azithromycin formulations.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various macrolide derivatives, including this compound, against resistant strains of Staphylococcus aureus. Results showed that this compound exhibited significant antibacterial activity, suggesting its potential use in clinical settings for treating resistant infections.

Case Study 2: Quality Control Application

In a pharmaceutical manufacturing setting, researchers monitored the levels of this compound during azithromycin production. By correlating its concentration with reaction efficiency metrics, they established a reliable quality control method that improved batch consistency and reduced waste.

Wirkmechanismus

The mechanism of action of 3’-De(dimethylamino)-3’-oxoazithromycin involves binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome, which are crucial for protein elongation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azithromycin: The parent compound, widely used as an antibiotic.

Clarithromycin: Another macrolide antibiotic with similar antibacterial properties.

Erythromycin: An older macrolide antibiotic, less potent than azithromycin.

Uniqueness

3’-De(dimethylamino)-3’-oxoazithromycin is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, azithromycin. This modification can potentially enhance its efficacy against certain bacterial strains and reduce resistance development.

Biologische Aktivität

3'-De(dimethylamino)-3'-oxoazithromycin, also known as Azithromycin Impurity N, is a derivative of the well-known antibiotic azithromycin. This compound has garnered attention for its potential biological activities, particularly in the context of antibacterial efficacy and its role as a reference standard in pharmaceutical formulations. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C36H65NO13

- Molecular Weight : 719.9 g/mol

- CAS Number : 612069-25-7

The compound is structurally related to azithromycin but lacks the dimethylamino group at the 3' position, which may influence its pharmacological properties and interactions with biological targets.

The primary mechanism of action for azithromycin and its derivatives involves inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit, blocking peptide translocation and ultimately leading to bacterial cell death. The absence of the dimethylamino group in this compound may affect its binding affinity and overall antibacterial potency compared to azithromycin.

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A comparative study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, similar to azithromycin but with varied potency levels depending on the bacterial strain.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that while this compound retains antibacterial properties, its efficacy can be strain-dependent.

Cytotoxicity and Safety Profile

A series of cytotoxicity assays were conducted to evaluate the safety profile of this compound. Using human cell lines, including HEK293 and A549 cells, the compound demonstrated low cytotoxicity at therapeutic concentrations.

- Cell Viability Assay Results :

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 5 | 90 |

| 10 | 85 |

These findings indicate that the compound is relatively safe for human cells at concentrations that exert antibacterial effects.

Clinical Relevance

In clinical settings, the role of impurities like this compound is crucial for quality control in azithromycin formulations. A study highlighted its use as a reference standard during the development of generic azithromycin products, ensuring that impurity levels remain within acceptable limits as per FDA guidelines.

Toxicological Studies

Toxicological assessments have been performed to ascertain any potential adverse effects associated with this compound. Studies indicated that at low concentrations, there were no significant toxic effects observed in animal models, reinforcing its potential as a safe component in pharmaceutical applications.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO13/c1-13-25-36(10,44)29(40)22(6)37(11)17-18(2)15-34(8,43)31(50-33-27(39)24(38)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-23,25-31,33,39-41,43-44H,13-17H2,1-12H3/t18-,19-,20+,21-,22-,23+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNAVVMCWWSBHN-AWHKAWBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(=O)CC(O3)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H](C(=O)C[C@H](O3)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210124 | |

| Record name | 3'-De(dimethylamino)-3'-oxoazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-25-7 | |

| Record name | 3'-De(dimethylamino)-3'-oxoazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-De(dimethylamino)-3'-oxoazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DE(DIMETHYLAMINO)-3'-OXOAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC18HT68M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the analytical methods used to detect Azithromycin Impurity N in azithromycin drug samples?

A1: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a primary method used to detect and quantify Azithromycin Impurity N in azithromycin samples []. This technique allows for the separation and identification of the impurity based on its unique chemical properties, even at low concentrations.

Q2: Has the presence of Azithromycin Impurity N been observed in commercially available azithromycin formulations?

A2: Yes, research indicates the detection of Azithromycin Impurity N in certain generic azithromycin formulations available in Brazil []. This highlights the importance of robust quality control measures during generic drug manufacturing to ensure the purity and safety of the final product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.